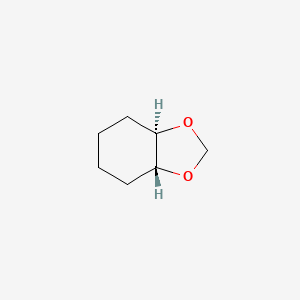

1,3-Benzodioxole, hexahydro-, trans-

Description

Contextualizing trans-Hexahydro-1,3-benzodioxole within the Benzodioxole Family

The benzodioxole family is a class of aromatic organic heterocyclic compounds. Their core structure consists of a benzene (B151609) ring fused to a dioxole ring. nih.govnih.gov This fundamental scaffold, also known as methylenedioxybenzene, is found in a variety of naturally occurring and synthetic molecules. nih.govmdpi.com Many compounds within this family are recognized for their roles as intermediates in pharmaceutical and chemical synthesis. nih.govgoogle.com

Below is a data table outlining the key identifiers for trans-hexahydro-1,3-benzodioxole:

| Identifier | Value |

| IUPAC Name | (3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole |

| CAS Number | 1792-73-0 nih.gov |

| PubChem CID | 13462970 nih.gov |

| Molecular Formula | C₇H₁₂O₂ nih.gov |

| InChIKey | TYSYUUIDELSMQE-RNFRBKRXSA-N nih.gov |

| SMILES | C1CC[C@@H]2C@@HOCO2 nih.gov |

Academic Significance and Research Trajectories

The academic significance of the broader benzodioxole family is well-established, with numerous derivatives being investigated for a wide range of applications. nih.gov For instance, fluorinated benzodioxoles have been developed to enhance drug-target interactions and metabolic stability in medicinal chemistry. google.com The core benzodioxole structure is also a key component in the design of new molecules with potential biological activities, including acting as auxin receptor agonists to promote root growth.

While specific, in-depth research focused exclusively on trans-hexahydro-1,3-benzodioxole is not extensively documented in publicly available literature, its existence and characterization provide a valuable tool for researchers. As a saturated and stereochemically defined analogue of the more common aromatic benzodioxoles, it offers a unique scaffold for several potential research trajectories:

Conformational Analysis: The rigid "trans" fusion of the rings makes it an interesting subject for conformational studies, providing insights into the stereoelectronics of acetal (B89532) groups within a bicyclic system.

Comparative Studies: It can serve as a saturated control compound in studies investigating the biological or chemical properties of its unsaturated, aromatic counterparts. This allows researchers to discern the role of the aromatic ring's electronic properties versus the steric bulk of the fused ring system.

Synthetic Building Block: Its defined stereochemistry makes it a potential starting material for the synthesis of more complex, stereochemically defined molecules.

The computed properties of trans-hexahydro-1,3-benzodioxole are summarized in the table below, offering a baseline for its physical and chemical characteristics in a research setting.

| Property | Value |

| Molecular Weight | 128.17 g/mol nih.gov |

| XLogP3 | 1.1 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 0 nih.gov |

| Exact Mass | 128.083729621 Da nih.gov |

| Topological Polar Surface Area | 18.5 Ų nih.gov |

| Heavy Atom Count | 9 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1792-73-0 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole |

InChI |

InChI=1S/C7H12O2/c1-2-4-7-6(3-1)8-5-9-7/h6-7H,1-5H2/t6-,7-/m1/s1 |

InChI Key |

TYSYUUIDELSMQE-RNFRBKRXSA-N |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)OCO2 |

Canonical SMILES |

C1CCC2C(C1)OCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Trans Hexahydro 1,3 Benzodioxole

Direct Synthesis Routes

Direct synthesis of trans-hexahydro-1,3-benzodioxole can be achieved through two main logical pathways: the saturation of an aromatic precursor or the cyclization of a saturated diol.

Reduction-Based Syntheses of 1,3-Benzodioxole (B145889) Precursors

One potential route to the target compound involves the complete hydrogenation of the benzene (B151609) ring of a 1,3-benzodioxole precursor. Catalytic hydrogenation is a powerful tool for the reduction of aromatic rings to their corresponding cycloalkanes. This transformation typically requires forcing conditions, such as high pressures of hydrogen gas and elevated temperatures, along with highly active catalysts.

Rhodium-on-carbon (Rh/C) is a particularly effective catalyst for the hydrogenation of aromatic rings. For a precursor like 1,3-benzodioxole, the reaction would involve the addition of three equivalents of hydrogen across the benzene ring to yield the desired hexahydro- derivative. The stereochemistry of the resulting product (cis or trans) would depend heavily on the catalyst system and reaction conditions, often yielding a mixture of isomers that would require subsequent separation.

Cyclization Reactions in Hexahydro-1,3-benzodioxole Formation

A more common and stereochemically controllable approach involves the formation of the dioxolane ring from a pre-existing cyclohexane (B81311) backbone. The key starting material for this strategy is trans-1,2-cyclohexanediol (B13532). This diol can be synthesized via the anti-dihydroxylation of cyclohexene (B86901), for example, through epoxidation with a peroxy acid followed by acid-catalyzed hydrolysis, or directly using reagents like performic acid. doubtnut.comdoubtnut.comoc-praktikum.de

With trans-1,2-cyclohexanediol in hand, the formation of the five-membered acetal (B89532) ring is typically achieved by reacting it with a formaldehyde (B43269) equivalent. This acid-catalyzed cyclization is a reversible reaction where the removal of water drives the equilibrium toward the acetal product. nih.gov Common formaldehyde sources include paraformaldehyde, formalin, or dimethoxymethane. The use of a Dean-Stark apparatus is a conventional method for removing the water byproduct. tandfonline.com

Catalytic Approaches in Hexahydro-1,3-benzodioxole Synthesis

Catalysis offers milder conditions, improved efficiency, and enhanced selectivity in the synthesis of acetals like trans-hexahydro-1,3-benzodioxole. These approaches can be broadly categorized into those using transition metals, organocatalysts, or heterogeneous catalysts.

Transition-Metal Catalysis in Ring Formation

Transition metal complexes, particularly those of platinum(II), palladium(II), and rhodium(II), have been reported to catalyze acetalization reactions under mild conditions. nih.govacs.org For the cyclization of trans-1,2-cyclohexanediol with a formaldehyde source, a low loading of a palladium catalyst, for instance, could facilitate the reaction at ambient temperature, offering an alternative to traditional Brønsted or Lewis acid catalysis. organic-chemistry.org While not explicitly detailed for this specific product, the principles of transition-metal-catalyzed acetal formation are well-established for a wide range of carbonyls and alcohols. mdpi.com

Another relevant strategy involves the use of dibutyltin (B87310) oxide, which reacts with 1,2-diols to form a stannylene acetal. chem-station.com This intermediate can then undergo selective reactions, providing a pathway for controlled functionalization and subsequent cyclization. chem-station.com

Organocatalytic and Heterogeneous Catalysis Strategies

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives. Simple Brønsted acids like p-toluenesulfonic acid are classic catalysts for acetal formation. nih.gov More modern organocatalytic approaches include the use of aprotic salts like pyridinium (B92312) derivatives or non-corrosive photo-organocatalysts such as thioxanthenone, which can promote acetalization under neutral and mild conditions using visible light. acs.orgrsc.org Boronic acids have also been shown to catalyze the selective functionalization of diols, which can be a key step in a synthetic sequence toward the target molecule. rsc.org

Heterogeneous catalysis provides significant advantages in terms of catalyst separation and reusability, which are crucial for industrial applications. rsc.org Solid acid catalysts are particularly relevant for acetal formation. Materials such as acid-modified montmorillonite (B579905) clay, zeolites, and sulfonic acid functionalized resins (e.g., Amberlyst) can effectively catalyze the reaction between a diol and an aldehyde or its equivalent. tandfonline.comrsc.orgresearcher.life For example, a strongly acidic macroporous resin can be used to achieve high yields of cyclic acetals, with the benefit of being easily filtered off and recycled. tandfonline.com

The table below summarizes various catalytic approaches applicable to acetal formation.

| Catalyst Type | Example Catalyst | Substrates | Key Features |

| Transition Metal | Palladium(II) Complexes | Aldehydes, Alcohols | Mild conditions, low catalyst loading. organic-chemistry.org |

| Organocatalyst | p-Toluenesulfonic Acid | Carbonyls, Diols | Traditional, effective Brønsted acid catalysis. nih.gov |

| Organocatalyst | Thioxanthenone | Aldehydes, Alcohols | Photo-organocatalytic, mild, neutral conditions. rsc.org |

| Heterogeneous | Acid-Modified Clay | Aldehydes, Diols | Solid acid catalyst, reusable. researcher.life |

| Heterogeneous | Sulfonic Acid Resin | Aldehydes, Glycols | High yield, easy separation, recyclable. tandfonline.com |

Diastereoselective and Enantioselective Synthesis

Achieving high levels of stereocontrol is a primary goal in modern synthesis. For hexahydro-1,3-benzodioxole, this involves controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry.

The synthesis of the trans diastereomer is often intrinsically favored when starting from trans-1,2-cyclohexanediol, as the cyclization to form the acetal typically proceeds with retention of configuration. The preparation of the trans-diol itself is a well-established diastereoselective reaction. doubtnut.comoc-praktikum.de

Enantioselective synthesis presents a greater challenge and can be approached by the desymmetrization of a meso starting material. In this context, cis-1,2-cyclohexanediol, which is a meso compound, could be a suitable precursor. While not leading to the trans product directly, strategies involving the enantioselective oxidation of meso diols to chiral hydroxyketones are known. acs.orgnih.gov These chiral intermediates could then be manipulated to install the desired stereochemistry.

A more direct approach would be the enantioselective functionalization of a prochiral starting material. For instance, chiral diol-based organocatalysts are known to be effective in various enantioselective transformations, including allylboration reactions that create chiral centers. nih.gov While a specific enantioselective synthesis for trans-hexahydro-1,3-benzodioxole is not prominently reported, the desymmetrization of meso diols using chiral catalysts represents a conceptually viable, state-of-the-art strategy to access chiral building blocks for its synthesis. acs.org

The table below outlines some relevant stereoselective strategies.

| Strategy | Precursor | Catalyst/Reagent | Outcome |

| Diastereoselective Dihydroxylation | Cyclohexene | Performic Acid | trans-1,2-Cyclohexanediol. oc-praktikum.de |

| Enantioselective Oxidation | meso-Diols | Chiral Catalysts | Chiral Hydroxyketones. acs.orgnih.gov |

| Enantioselective Allylboration | Aldehydes/Imines | Chiral Diol Catalysts | Chiral Homoallylic Alcohols. nih.gov |

Strategies for Control of trans-Stereochemistry

The defining feature of trans-hexahydro-1,3-benzodioxole is the trans relationship between the two oxygen atoms relative to the cyclohexane ring. This stereochemistry is directly inherited from its precursor, trans-1,2-cyclohexanediol. nih.govsigmaaldrich.comnih.gov Therefore, strategies for synthesizing the target compound are centered on the stereoselective synthesis of this key diol intermediate. For disubstituted cyclohexanes, the trans isomer has both substituents on opposite sides of the ring. libretexts.orglibretexts.org

Two primary routes are commonly employed for the anti-dihydroxylation of cyclohexene to produce trans-1,2-cyclohexanediol:

Epoxidation followed by Acid-Catalyzed Ring Opening: A widely used method involves the initial epoxidation of cyclohexene to form 1,2-epoxycyclohexane. In a subsequent step, the epoxide is subjected to acid-catalyzed hydrolysis. The mechanism involves protonation of the epoxide oxygen, followed by a backside nucleophilic attack by a water molecule at one of the carbon atoms. This SN2-type ring-opening ensures an inversion of configuration at the point of attack, leading exclusively to the trans-diol. chemistry-online.com

Reaction with Peroxy Acids: Another effective method is the reaction of cyclohexene with an in situ generated peroxy acid, such as performic acid from the combination of formic acid and hydrogen peroxide. orgsyn.orgoc-praktikum.de This reaction proceeds through an epoxide-like intermediate, which is opened by the formic acid present in the medium to yield a trans-monoformate ester. Subsequent saponification of the ester with a base like sodium hydroxide (B78521) provides the final trans-1,2-cyclohexanediol. orgsyn.orgoc-praktikum.de

Once the trans-1,2-cyclohexanediol is obtained, the final step is the formation of the dioxole ring through acetalization. This is typically achieved by reacting the diol with a formaldehyde source, such as paraformaldehyde or dimethoxymethane, in the presence of an acid catalyst. acs.orglibretexts.org This reaction proceeds with retention of the diol's stereochemistry, thus preserving the trans configuration in the final trans-hexahydro-1,3-benzodioxole product. acs.orgacs.org

Chiral Resolution Techniques for Hexahydro-1,3-benzodioxole Derivatives

trans-1,2-Cyclohexanediol, the precursor to the title compound, is a racemic mixture of its (1R,2R) and (1S,2S) enantiomers. To obtain enantiomerically pure trans-hexahydro-1,3-benzodioxole, a chiral resolution step is typically performed on this diol intermediate.

A prevalent method for this separation is the formation of diastereomeric complexes using a chiral resolving agent. researchgate.netacs.orgresearchgate.net Tartaric acid is a cost-effective and widely used agent for this purpose. researchgate.net Research has shown that enantiomerically pure tartaric acid selectively forms a co-crystal with only one of the diol's enantiomers. acs.orgresearchgate.net For instance, (2R,3R)-(+)-tartaric acid forms a stable diastereomeric complex specifically with (1R,2R)-(-)-cyclohexanediol, leaving the (1S,2S)-(+)-enantiomer uncomplexed in the solution. researchgate.netresearchgate.net The resulting solid complex can then be separated from the liquid phase by filtration.

A particularly innovative and environmentally friendly approach for this separation utilizes supercritical fluid extraction (SFE). researchgate.netacs.orgresearchgate.net In this process, the unreacted enantiomer is first extracted from the solid mixture using supercritical CO2 at lower temperatures (e.g., 33 °C). Subsequently, the temperature is raised (e.g., >73 °C), causing the diastereomeric co-crystal to decompose in situ and allowing for the extraction of the second, now-pure enantiomer. acs.orgresearchgate.net This method can produce both enantiomers with high enantiomeric excess (ee > 99%) after two resolution steps. acs.org

| Resolving Agent | Target Enantiomer Complexed | Separation Technique | Achieved Purity (ee) |

|---|---|---|---|

| (R,R)-tartaric acid | (1R,2R)-cyclohexanediol | Diastereomeric Co-crystal Formation & Two-Step SFE | > 99% (after two steps) |

| (S,S)-tartaric acid | (1S,2S)-cyclohexanediol |

Kinetic resolution is another strategy that has been explored. This technique involves the stereoselective reaction of one enantiomer at a much faster rate than the other. For trans-1,2-cyclohexanediol, kinetic resolution through stereoselective acylation catalyzed by chiral tetrapeptides has been investigated, where the acyl group is transferred at a lower energy barrier to the (1R,2R)-enantiomer, allowing for the recovery of the unreacted (1S,2S)-enantiomer. nih.gov

Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, and cascade reactions, which involve a series of sequential transformations in one pot, represent highly efficient synthetic strategies. nih.govacs.org While direct MCR or cascade syntheses for the simple, unsubstituted trans-hexahydro-1,3-benzodioxole are not prominently documented, the principles are widely applied to construct more complex cyclic and heterocyclic systems.

For instance, the power of cascade reactions is demonstrated in the organocatalytic enantioselective synthesis of complex bridged cyclic acetals. acs.org In one such sequence, a Michael addition followed by a ketalization and dehydration reaction builds a complex 6,6,6-bridged ring system containing an acetal moiety with high stereocontrol. acs.org Another innovative approach uses visible light photoredox catalysis to achieve a formal [4+2] cycloaddition between allylic alcohols and cyclic enol ethers, directly forming bicyclic acetals in a single step. nih.gov

Similarly, MCRs have been developed for the diastereoselective synthesis of highly substituted cyclohexanes. The reaction of 1,5-diarylpent-2-en-4-yn-1-ones with malononitrile (B47326) in the presence of a strong base leads to polyfunctional cyclohexanes with excellent stereochemical control, forming only one pair of enantiomers out of sixteen possible stereoisomers. nih.gov These examples highlight the potential of MCR and cascade strategies to construct the core cyclohexane ring with defined stereochemistry, which could theoretically be adapted for synthesizing precursors to substituted hexahydro-1,3-benzodioxole derivatives.

Green Chemistry Aspects in Hexahydro-1,3-benzodioxole Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of trans-hexahydro-1,3-benzodioxole and its precursors can incorporate several green chemistry principles to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis is a key green technology that often leads to dramatically reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. ijsdr.org While a specific protocol for the microwave-assisted synthesis of trans-hexahydro-1,3-benzodioxole is not detailed in the literature, the key acetal-forming step is well-suited to this technique. The microwave-assisted synthesis of various 1,3-dioxolanes and other acetals is known to be highly efficient. ijsdr.org Furthermore, complex heterocyclic systems have been synthesized stereoselectively under microwave irradiation, demonstrating its utility in advanced organic synthesis. nih.gov The application of microwave energy to the acid-catalyzed reaction between trans-1,2-cyclohexanediol and a formaldehyde source could provide a rapid and efficient route to the final product.

Solvent-Free and Environmentally Benign Protocols

Minimizing or eliminating solvents is a cornerstone of green chemistry. Several steps in the synthesis of trans-hexahydro-1,3-benzodioxole can be adapted to be solvent-free or use environmentally benign solvent systems.

One of the most notable examples is the use of supercritical carbon dioxide (scCO₂) as a green solvent for the chiral resolution of the trans-1,2-cyclohexanediol precursor, which avoids the use of volatile organic solvents. acs.orgacs.org Additionally, the acetalization reaction itself can often be performed under solvent-free conditions, for example, by reacting the diol and aldehyde with a solid-supported acid catalyst that can be easily recovered and reused. jmaterenvironsci.com The oxidation of cyclohexene to the diol precursor can also be made greener by using hydrogen peroxide, which generates only water as a byproduct, in combination with an efficient catalyst like Fe-substituted Keggin-phosphomolybdic acid, instead of stoichiometric and more hazardous oxidizing agents. researchgate.net

| Synthetic Step | Green Approach | Advantage | Reference |

|---|---|---|---|

| Oxidation of Cyclohexene | H₂O₂ with phosphomolybdic acid catalyst | Avoids hazardous oxidants; water is the only byproduct. | researchgate.net |

| Chiral Resolution of Precursor | Supercritical CO₂ extraction | Replaces volatile organic solvents, enabling an environmentally benign separation. | acs.orgresearchgate.netacs.org |

| Acetal Formation | Microwave-assisted synthesis | Reduced reaction time, potentially higher yields, and energy efficiency. | ijsdr.org |

| Acetal Formation | Solvent-free reaction with solid acid catalyst | Eliminates solvent waste and allows for catalyst recycling. | jmaterenvironsci.com |

Stereochemical Investigations and Conformational Analysis of Trans Hexahydro 1,3 Benzodioxole

Elucidation of trans-Configuration

The trans-configuration of hexahydro-1,3-benzodioxole refers to the stereochemical relationship at the bridgehead carbons where the cyclohexane (B81311) and 1,3-dioxolane (B20135) rings are fused. In the trans isomer, the two hydrogen atoms at these bridgehead positions (C3a and C7a) are on opposite sides of the plane of the cyclohexane ring. This arrangement results in a more rigid bicyclic system compared to its cis counterpart.

The elucidation of the trans-configuration can be achieved through various spectroscopic and analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful. In the ¹H NMR spectrum, the coupling constants between the bridgehead protons and adjacent protons on the cyclohexane ring can provide definitive evidence for the trans-fusion. A large diaxial coupling constant (typically in the range of 8-13 Hz) between a bridgehead proton and an adjacent axial proton is indicative of a trans relationship.

| Method | Key Indicator for trans-Configuration | Typical Values/Observations |

| ¹H NMR Spectroscopy | Large diaxial coupling constants (³J) between bridgehead and adjacent axial protons. | 8 - 13 Hz |

| X-ray Crystallography | Direct visualization of the relative orientation of substituents at the ring fusion. | Dihedral angles approaching 180° between anti-periplanar bridgehead and adjacent protons. |

| Chemical Synthesis | Use of stereospecific reactions starting from a precursor of known trans-stereochemistry. | Retention or predictable inversion of stereochemistry during the reaction sequence. |

Conformational Preferences and Dynamics of the Dioxole Ring

The 1,3-dioxolane ring typically adopts a non-planar conformation to relieve torsional strain. The two most common puckered forms are the "envelope" (or "sofa") and "twist" (or "half-chair") conformations. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

In the case of trans-hexahydro-1,3-benzodioxole, the fusion to the rigid cyclohexane chair restricts the conformational freedom of the dioxolane ring. The most likely conformation is an envelope, with the methylene (B1212753) carbon (C2) being the "flap" of the envelope. This arrangement minimizes steric interactions with the adjacent cyclohexane ring. The dynamic interconversion between different puckered forms is possible but is energetically more constrained than in a monocyclic 1,3-dioxolane.

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in the conformational preferences of the dioxolane ring. The anomeric effect is a particularly important stereoelectronic interaction in systems containing a heteroatom, such as oxygen, within a ring. capes.gov.brresearchgate.net It describes the tendency of an electronegative substituent at the anomeric carbon (the carbon atom bonded to two heteroatoms) to occupy an axial position, which is counterintuitive from a purely steric standpoint.

In the context of the 1,3-dioxolane ring of trans-hexahydro-1,3-benzodioxole, the anomeric effect manifests as stabilizing interactions between the lone pairs of the oxygen atoms and the antibonding σ* orbitals of adjacent C-O and C-C bonds. nih.govfigshare.com These hyperconjugative interactions, specifically n(O) → σ(C-O) and n(O) → σ(C-C), are maximized in specific puckered conformations of the dioxolane ring. st-andrews.ac.uk The geometry of the fused ring system influences which of these anomeric interactions are most significant, thereby influencing the puckering of the dioxolane ring.

| Interaction | Description | Conformational Consequence |

| n(O) → σ(C-O) | Donation of electron density from an oxygen lone pair to the antibonding orbital of the adjacent C-O bond. | Favors specific dihedral angles, influencing ring puckering. |

| n(O) → σ(C-C) | Donation of electron density from an oxygen lone pair to the antibonding orbital of an adjacent C-C bond in the fused ring. | Contributes to the overall conformational stability. |

Intermolecular and Intramolecular Interactions Influencing Conformation

The conformation of trans-hexahydro-1,3-benzodioxole is not solely determined by the inherent properties of the isolated molecule but is also influenced by its environment and by non-covalent interactions within the molecule itself.

Intramolecularly, in addition to the stereoelectronic effects discussed above, steric hindrance between the dioxolane and cyclohexane rings plays a significant role. The trans-fusion locks the cyclohexane ring into a chair conformation, and any puckering of the dioxolane ring that would lead to steric clashes with the axial hydrogens of the cyclohexane ring is disfavored. youtube.com

Intermolecularly, in the condensed phase or in solution, the conformation can be influenced by solvent effects. In polar solvents, dipole-dipole interactions between the solvent and the polar C-O bonds of the dioxolane ring can stabilize certain conformations over others. nih.gov For instance, conformations with a larger molecular dipole moment may be favored in polar solvents. However, for a relatively non-polar molecule like trans-hexahydro-1,3-benzodioxole, these effects are generally less pronounced than the intramolecular steric and stereoelectronic factors.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful, non-destructive method to probe the molecular framework and conformational dynamics of trans-hexahydro-1,3-benzodioxole in solution.

The structural characterization of trans-hexahydro-1,3-benzodioxole is fundamentally established through high-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. While a comprehensive, publicly available spectral analysis with full assignment of all coupling constants for the monomer is not readily found in the surveyed literature, related studies on its polymers provide foundational data. For instance, the synthesis of poly(cyclic acetal)s has involved the use of trans-hexahydro-1,3-benzodioxole as a monomer. google.com

The ¹H NMR spectrum of the trans isomer is expected to exhibit complex multiplets for the cyclohexane (B81311) ring protons due to spin-spin coupling. The protons on the dioxolane ring (the -O-CH₂-O- group) would present a distinct signal. Similarly, the ¹³C NMR spectrum would show characteristic chemical shifts for the carbons of the cyclohexane and dioxolane rings. The symmetry of the trans isomer influences the number of unique signals observed in both ¹H and ¹³C NMR spectra.

Table 1: Representative NMR Data for Compounds Containing the Hexahydro-1,3-benzodioxole Moiety

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹³C | 97.91 | Dioxolane acetal (B89532) carbon (-O-C-O) |

| ¹³C | 72.58, 70.61 | Cyclohexane ring carbons |

| ¹H | 4.57 | Dioxolane methylene (B1212753) protons (-O-CH₂-O-) |

| ¹H | 3.50 | Cyclohexane ring protons |

Note: This data is based on a related poly(cyclic acetal) and serves as a reference for the expected chemical shift regions for the monomer. google.com

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable for the unambiguous assignment of stereochemistry. A COSY experiment would reveal the scalar coupling network between adjacent protons, aiding in the assignment of the cyclohexane ring protons.

The cyclohexane ring in trans-hexahydro-1,3-benzodioxole is not static and can undergo conformational changes. Temperature-dependent (variable temperature) NMR studies are employed to investigate these conformational equilibria. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide thermodynamic parameters for the conformational exchange processes. However, specific studies detailing the temperature-dependent NMR analysis of trans-hexahydro-1,3-benzodioxole to determine its conformational equilibria could not be found in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

Should a single crystal of trans-hexahydro-1,3-benzodioxole be obtained, X-ray diffraction analysis would reveal the preferred conformation of the molecule in the crystalline lattice. This would include the precise chair or twist-boat conformation of the cyclohexane ring and the envelope conformation of the dioxolane ring. Furthermore, the analysis would elucidate the intermolecular interactions, such as van der Waals forces or weak hydrogen bonds, that dictate the crystal packing. At present, a published crystal structure for trans-hexahydro-1,3-benzodioxole is not available in the Cambridge Structural Database (CSD) or reported in the surveyed literature. nih.gov

A key aspect of a comprehensive structural analysis is the comparison of the solid-state conformation obtained from X-ray crystallography with the solution-phase conformation(s) determined by NMR spectroscopy. This comparison can reveal the influence of crystal packing forces on the molecular geometry. In many cases, the lowest energy conformation in the solid state corresponds to the major conformer in solution. However, differences can arise, providing insight into the molecule's conformational flexibility. Due to the lack of available X-ray crystallographic data for trans-hexahydro-1,3-benzodioxole, this direct correlation cannot be performed at this time.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

The molecular formula of 1,3-Benzodioxole (B145889), hexahydro-, trans- is C₇H₁₂O₂, corresponding to a molecular weight of 128.17 g/mol . nih.gov High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion, which is calculated to be 128.08373 Da. nih.gov This high precision is crucial for confirming the elemental composition and distinguishing it from isomers or other compounds with the same nominal mass.

The fragmentation of the molecular ion (M⁺˙) would likely proceed through several key pathways characteristic of cyclic acetals. Initial cleavage of the C-O bonds within the dioxolane ring is a probable event. Loss of a formaldehyde (B43269) unit (CH₂O, 30 Da) from the acetal function would be a characteristic fragmentation, leading to a significant ion. Another likely fragmentation pathway involves the cleavage of the cyclohexane ring.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of 1,3-Benzodioxole, hexahydro-, trans-

| m/z (predicted) | Proposed Fragment Ion | Description |

| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion |

| 98 | [C₆H₁₀O]⁺˙ | Loss of formaldehyde (CH₂O) |

| 83 | [C₆H₁₁]⁺ | Loss of the dioxolane group |

| 69 | [C₅H₉]⁺ | Fragmentation of the cyclohexane ring |

| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclohexane ring |

Note: This table is based on predicted fragmentation patterns and awaits experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a detailed fingerprint of the functional groups present. For 1,3-Benzodioxole, hexahydro-, trans-, the IR spectrum would be characterized by the absence of certain peaks (like the broad O-H stretch of an alcohol) and the presence of specific absorptions related to its cyclic ether and saturated hydrocarbon structure.

The key functional groups in 1,3-Benzodioxole, hexahydro-, trans- are the C-O-C acetal linkages and the C-H bonds of the saturated cyclohexane ring. The C-O single bond stretching vibrations in ethers and acetals typically appear as strong bands in the region of 1200-1000 cm⁻¹. The exact position and number of these bands can be influenced by the cyclic nature of the structure.

The C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane and methylene bridge would be observed as strong absorptions in the 2950-2850 cm⁻¹ region. Additionally, C-H bending vibrations (scissoring, wagging, and twisting) would appear in the 1470-1340 cm⁻¹ range.

Table 2: Expected Characteristic Infrared Absorption Bands for 1,3-Benzodioxole, hexahydro-, trans-

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2850 | C-H Stretch | sp³ C-H (Cyclohexane and -OCH₂O-) |

| 1470 - 1430 | C-H Bend (Scissoring) | -CH₂- |

| 1200 - 1000 | C-O Stretch | C-O-C Acetal |

| 1100 - 1000 | C-O-C Asymmetric Stretch | Acetal |

| ~950 | C-O-C Symmetric Stretch | Acetal |

Note: The exact peak positions can vary based on the specific molecular environment and the phase of the sample (e.g., liquid film, KBr pellet).

Computational Chemistry and Molecular Modeling for Trans Hexahydro 1,3 Benzodioxole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of trans-hexahydro-1,3-benzodioxole, offering a balance between computational cost and accuracy. These studies have been instrumental in geometry optimization, analyzing electronic structure, predicting spectroscopic parameters, and understanding the molecule's stability.

Geometry Optimization and Electronic Structure Analysis

Computational studies have consistently shown that for the trans isomer of hexahydro-1,3-benzodioxole, the O-in, O-out conformation is the most stable. acs.org This preference has been confirmed by a variety of computational methods, including ab initio, semi-empirical, and molecular mechanics calculations. acs.org The nomenclature "O-in, O-out" refers to the orientation of the lone pairs on the oxygen atoms of the dioxolane ring relative to the fused cyclohexane (B81311) ring.

DFT calculations provide detailed insights into the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. These optimized geometries are crucial for understanding the steric and electronic interactions that govern the conformational preference. The electronic structure analysis, derived from the optimized geometry, reveals the distribution of electron density within the molecule, highlighting regions of high and low electron density, which are fundamental to its reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., GIAO ¹³C Chemical Shifts)

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model. For trans-hexahydro-1,3-benzodioxole, ¹³C and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy have been used to study its conformational equilibria at various temperatures. The experimental findings are in good agreement with the results from molecular mechanics calculations, which predict a biased O-in, O-out conformation for the trans isomers.

While specific Gauge-Including Atomic Orbital (GIAO) ¹³C chemical shift predictions for trans-hexahydro-1,3-benzodioxole are not detailed in the provided search results, this method is a standard computational approach to predict NMR chemical shifts. The GIAO method accounts for the magnetic field dependence of the atomic orbitals, providing more accurate predictions of chemical shifts. The agreement between calculated and experimental NMR data serves as a strong indicator of the accuracy of the computed conformational preferences.

Investigation of Stability and Charge-Transfer Characteristics

The stability of the O-in, O-out conformation of trans-hexahydro-1,3-benzodioxole is a key finding from computational studies. acs.org This stability can be attributed to a combination of steric and electronic factors. The charge-transfer characteristics of the molecule, which involve the intramolecular movement of electron density, can also be investigated using DFT. These characteristics are important for understanding the molecule's reactivity and its potential role in chemical reactions, such as the recently developed polymerization and depolymerization cycles for related polyacetals.

Ab Initio and Semi-Empirical Calculations

In addition to DFT, other computational methods have been employed to study the conformational preferences of trans-hexahydro-1,3-benzodioxole. Ab initio calculations, specifically Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) with the 6-31G* basis set, have been utilized. acs.org These methods, which are based on first principles of quantum mechanics, also identify the O-in, O-out conformation as the most stable for the trans isomer. acs.org

Semi-empirical methods, such as MNDO, AM1, and PM3, which use parameters derived from experimental data to simplify calculations, have also been applied. acs.org With the exception of MNDO, these semi-empirical calculations are in agreement with the ab initio and DFT results regarding the most stable conformation of the trans isomer. acs.org

Table 1: Conformational Stability of trans-Hexahydro-1,3-benzodioxole According to Various Computational Methods

| Computational Method | Most Stable Conformation |

| Ab Initio (HF, MP2 with 6-31G*) | O-in, O-out acs.org |

| Semi-Empirical (AM1, PM3) | O-in, O-out acs.org |

| Semi-Empirical (MNDO) | Not in agreement acs.org |

| Molecular Mechanics (MM2, MM3) | O-in, O-out acs.org |

| Experimental (¹³C and ¹H NMR) | Biased O-in, O-out |

Molecular Dynamics (MD) Simulations

While static calculations provide valuable information about stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time.

Ligand-Receptor Binding Interactions (for derivatives)

Computational docking simulations are a fundamental tool for investigating the binding of ligands to their macromolecular targets, providing insights into the interactions that drive molecular recognition. unar.ac.id For derivatives of the 1,3-benzodioxole (B145889) scaffold, molecular docking studies are employed to predict their binding affinities and orientations within the active sites of various biological receptors. ekb.egnih.gov These studies are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanisms of action at a molecular level. nih.govdovepress.com

The binding process is governed by non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov For instance, in studies of heterocyclic compounds, the amide fragments and quinazoline (B50416) moieties can act as hydrogen bond donors or acceptors, forming critical connections with amino acid residues in the receptor's binding pocket. ekb.eg The affinity of a ligand for its receptor is often quantified by the binding energy, with lower energy values indicating a more stable and favorable interaction. unar.ac.id

Molecular docking analyses of various heterocyclic derivatives have identified key interactions with specific targets. For example, studies on quinazolin-2,4-dione analogues targeting the main protease (Mpro) of SARS-CoV-2 revealed binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg Similarly, docking studies of 1,2,4-triazole (B32235) derivatives against cancer-related proteins like c-kit tyrosine kinase have shown significant binding affinities, suggesting potential inhibitory activity. nih.gov These computational models allow researchers to visualize the 2D and 3D representations of ligand-receptor complexes, elucidating the specific contacts that contribute to binding. ekb.eg

The reliability of docking results is often assessed by comparing the binding modes of newly designed compounds with known inhibitors or natural ligands. The process involves preparing 3D structures of the ligands, minimizing their energy, and then placing them into the receptor's active site using specialized software. ekb.eg

Table 1: Example of Molecular Docking Results for Heterocyclic Derivatives This table presents hypothetical data modeled on typical findings in molecular docking studies for illustrative purposes.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | Protein Kinase B | -9.8 | THR210, LYS158 | Hydrogen Bond |

| Derivative B | c-kit Tyrosine Kinase | -8.5 | CYS673, GLU640 | Hydrogen Bond, Hydrophobic |

| Derivative C | SARS-CoV-2 Mpro | -9.6 | HIS41, CYS145 | Hydrogen Bond, Pi-Alkyl |

| Derivative D | α1A-Adrenoceptor | -7.9 | ASP106, PHE288 | Ionic, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govscirp.org This technique is instrumental in drug design, allowing for the prediction of the activity of novel molecules, thereby reducing the time and cost associated with experimental testing. chemmethod.com The fundamental principle of QSAR is that variations in the biological effects of compounds are correlated with changes in their physicochemical properties, which are encoded by molecular descriptors.

The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities (e.g., inhibitory concentrations) is compiled. nih.gov The 3D structures of these molecules are optimized, and a wide range of molecular descriptors—such as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and topological (e.g., connectivity indices) properties—are calculated. dovepress.comscirp.org Statistical methods, such as Multiple Linear Regression (MLR) or more advanced algorithms like Genetic Function Algorithm (GFA), are then used to select the most relevant descriptors and build a predictive equation. chemmethod.com

The validity and predictive power of a QSAR model are rigorously assessed using statistical metrics. nih.gov Key parameters include:

R² (Coefficient of Determination): Indicates the goodness of fit, representing the proportion of variance in the biological activity that is explained by the model. A value greater than 0.6 is generally considered acceptable for the training set. nih.gov

Q² (Cross-validated R²): Assesses the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method.

R²_pred (External R²): Measures the model's ability to predict the activity of an external test set of compounds not used in model development. An R² value > 0.5 for the test set is a common criterion for an acceptable model. nih.gov

For example, a QSAR study on benzodiazepine (B76468) derivatives targeting the GABA-A receptor resulted in a model with an R² of 0.90 for the training set and 0.86 for the test set, indicating a high degree of predictive accuracy. nih.gov Such models can reveal which structural features are most influential for activity. A study on xanthone (B1684191) derivatives found that net atomic charges at specific carbon atoms, dipole moment, and lipophilicity (logP) were key contributors to their cytotoxic activity. dovepress.com

Table 2: Statistical Validation Parameters in a Typical QSAR Model This table shows representative statistical values used to validate QSAR models.

| Parameter | Description | Typical Acceptable Value |

| n | Number of compounds in the dataset | > 20 |

| R² | Coefficient of determination (Training set) | > 0.6 |

| R²adj | Adjusted R² | Close to R² |

| Q² (LOO) | Cross-validated R² (Internal validation) | > 0.5 |

| R²pred | Predictive R² (External validation) | > 0.5 |

| RMSE | Root Mean Square Error | As low as possible |

Theoretical Insights into Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like 1,3-benzodioxole derivatives. chemicalbook.com Methods such as Density Functional Theory (DFT) are used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.commdpi.com

A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to proceed. mdpi.com Computational chemists locate these structures and calculate their energies to determine the activation energy of a reaction step. The nature of a transition state is confirmed by vibrational frequency calculations, where a true transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction path. mdpi.com

For instance, the synthesis of 1,3-benzodioxole derivatives can involve multi-step pathways, such as the Suzuki-Miyaura coupling reaction or 1,3-dipolar cycloadditions. worldresearchersassociations.com Theoretical studies can model these complex sequences. In a Huisgen 1,3-dipolar cycloaddition, calculations can explain the regioselectivity, for example, why a copper catalyst leads to the formation of a single 1,4-regioisomer of a triazole product. worldresearchersassociations.com

Similarly, the mechanism of amide bond formation using coupling agents like HBTU has been investigated computationally. mdpi.com DFT calculations can trace the reaction from the initial interaction of the carboxylic acid with the coupling agent, through the formation of activated intermediates, to the final nucleophilic attack by the amine to yield the amide product. mdpi.com The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state correctly connects the reactant and product of a specific step. mdpi.com These theoretical insights are invaluable for optimizing reaction conditions, predicting product outcomes, and designing more efficient synthetic routes. worldresearchersassociations.com

Chemical Reactivity and Transformation Mechanisms

Ring-Opening and Ring-Closing Reactions

The interconversion between the cyclic acetal (B89532) form and its open-chain precursor, trans-1,2-cyclohexanediol (B13532), represents a fundamental equilibrium for this class of compounds.

Ring-Opening: The primary mode of ring-opening for trans-hexahydro-1,3-benzodioxole, like other acetals, is through acid-catalyzed hydrolysis. total-synthesis.comacs.org This reaction cleaves the C-O bonds of the dioxolane ring, yielding the parent diol and formaldehyde (B43269). The process is reversible and its direction is controlled by the reaction conditions. The presence of water drives the equilibrium towards the open-chain diol. total-synthesis.com This susceptibility to acidic cleavage makes the hexahydrobenzodioxole moiety a useful protecting group for 1,2-diols in organic synthesis, as it is stable under basic and neutral conditions but can be readily removed when desired. organic-chemistry.org In the context of polymer chemistry, trans-hexahydro-1,3-benzodioxole has been studied as a monomer in ring-opening polymerization (ROP). nih.govacs.orggoogle.comresearchgate.net Cationic ROP can produce polyacetals, which can then be depolymerized back to the monomer through a ring-closing mechanism, often triggered by a strong acid catalyst at elevated temperatures. nih.govacs.orgresearchgate.net

Ring-Closing: The formation, or ring-closing, of trans-hexahydro-1,3-benzodioxole is typically achieved by the acid-catalyzed reaction of trans-1,2-cyclohexanediol with a formaldehyde source, such as paraformaldehyde or dimethoxymethane. total-synthesis.com The reaction is an equilibrium process, and the removal of water, often by azeotropic distillation using a Dean-Stark apparatus, is crucial to drive the reaction to completion and achieve high yields of the cyclic acetal. organic-chemistry.org This method is a standard procedure for the protection of 1,2-diols. total-synthesis.comorganic-chemistry.org

Table 6.1: Representative Ring-Opening and Ring-Closing Reactions

| Reaction Type | Reactants | Reagents/Conditions | Products |

|---|---|---|---|

| Ring-Opening (Hydrolysis) | trans-Hexahydro-1,3-benzodioxole | H₃O⁺ (aq. Acid) | trans-1,2-Cyclohexanediol, Formaldehyde |

| Ring-Closing (Acetalization) | trans-1,2-Cyclohexanediol, Formaldehyde source | Catalytic Acid (e.g., TsOH), Water removal | trans-Hexahydro-1,3-benzodioxole |

| Ring-Opening Polymerization | trans-Hexahydro-1,3-benzodioxole | Cationic initiator (e.g., Indium(III) bromide) | Poly(hexahydro-1,3-benzodioxole) |

Functionalization and Derivatization Strategies

Functionalization of the trans-hexahydro-1,3-benzodioxole scaffold can be targeted at the saturated cyclohexane (B81311) core, as the acetal group itself is relatively unreactive except towards acid-catalyzed cleavage.

Substitution Reactions on the Hexahydrobenzodioxole Core

Direct substitution on the saturated sp³-hybridized carbon atoms of the cyclohexane ring is challenging but can be achieved, primarily through radical-mediated pathways. algoreducation.com

Free-radical halogenation, for instance, using chlorine or bromine in the presence of UV light or a radical initiator, can replace a hydrogen atom on the cyclohexane ring with a halogen. algoreducation.com This reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. nih.gov The substitution can occur at various positions on the cyclohexane ring, leading to a mixture of regioisomers. The reactivity of C-H bonds in such reactions generally follows the order tertiary > secondary > primary, although steric factors can influence selectivity.

For cyclohexane derivatives, the conformation of the ring can significantly impact reactivity. For an Sₙ2 substitution to occur on a substituted cyclohexane, the leaving group must typically occupy an axial position to allow for proper orbital overlap with the incoming nucleophile. libretexts.org While direct nucleophilic substitution on the unsubstituted ring is not feasible, the introduction of a leaving group via radical halogenation opens up pathways for subsequent nucleophilic substitution reactions to introduce a variety of functional groups. algoreducation.com

Addition Reactions

Addition reactions are not characteristic of the saturated trans-hexahydro-1,3-benzodioxole core itself. Such reactions require the presence of a double bond. However, derivatization strategies can introduce unsaturation into the cyclohexane ring, which can then undergo addition reactions. For example, if a hydroxyl group is introduced onto the ring via substitution, it could be subjected to an elimination reaction to form an alkene. khanacademy.orgtestbook.com This newly formed C=C double bond within the hexahydrobenzodioxole framework would then be reactive towards electrophilic addition (e.g., addition of HBr, Br₂, or hydration) and other reactions typical of alkenes.

Mechanistic Pathways of Key Transformations

Understanding the mechanisms of these reactions is crucial for controlling their outcomes and designing synthetic strategies.

Acid-Catalyzed Cyclizations and Deprotections

The formation (cyclization) and cleavage (deprotection) of the trans-hexahydro-1,3-benzodioxole acetal proceed through a common set of mechanistic steps, dictated by the principles of acid catalysis. youtube.commasterorganicchemistry.com

Mechanism of Deprotection (Hydrolysis):

Protonation: The reaction is initiated by the protonation of one of the ether oxygens by a strong acid (e.g., H₃O⁺). masterorganicchemistry.comyoutube.com This step converts the oxygen into a good leaving group (an alcohol). youtube.commasterorganicchemistry.com

Ring Opening: The C-O bond cleaves, and the leaving group departs. This step is facilitated by the electron-donating ability of the adjacent oxygen atom, which helps to stabilize the resulting oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A base (e.g., water) removes a proton from the newly added water molecule, forming a hemiacetal intermediate.

Repeat for Second Oxygen: The process repeats for the second ether oxygen: protonation, C-O bond cleavage to release formaldehyde (which becomes hydrated), nucleophilic attack by water, and final deprotonation to yield the trans-1,2-cyclohexanediol. youtube.com

Mechanism of Cyclization (Acetalization): The mechanism for acetal formation is the microscopic reverse of hydrolysis. total-synthesis.com

Protonation of Carbonyl: The reaction begins with the protonation of the formaldehyde (or its equivalent).

Nucleophilic Attack: One of the hydroxyl groups of trans-1,2-cyclohexanediol attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking oxygen to another base, forming a hemiacetal intermediate.

Protonation and Elimination: The hydroxyl group of the hemiacetal is protonated, turning it into a good leaving group (water). Elimination of water forms a resonance-stabilized oxocarbenium ion.

Intramolecular Ring Closure: The second hydroxyl group of the diol attacks the oxocarbenium ion in an intramolecular fashion. total-synthesis.com

Deprotonation: The final step is the removal of a proton from the remaining oxygen, regenerating the acid catalyst and forming the stable cyclic acetal. youtube.com

Radical and Photoreaction Pathways

Radical Pathways: The functionalization of the saturated cyclohexane ring often relies on radical reactions. rsc.org The most common is free-radical substitution, initiated by thermal or photochemical cleavage of a radical initiator (like AIBN) or a halogen molecule (e.g., Cl₂). nih.gov

The mechanism proceeds as follows:

Initiation: UV light or heat cleaves a molecule like Cl₂ into two chlorine radicals (Cl•). nih.gov

Propagation:

A chlorine radical abstracts a hydrogen atom from the cyclohexane ring of trans-hexahydro-1,3-benzodioxole, forming HCl and a carbon-centered radical on the cyclohexane ring.

This carbon radical then reacts with another Cl₂ molecule to form the chlorinated product and a new chlorine radical, which continues the chain reaction. algoreducation.com

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. nih.gov

Recent advances in photoredox catalysis offer milder and more selective methods for generating radicals on saturated heterocycles and other motifs, which could be applicable for the functionalization of the hexahydrobenzodioxole core. ethz.chbu.edunih.gov

Photoreaction Pathways: Photochemical reactions can also be used to synthesize or transform acetals. While direct photoreactions on the saturated trans-hexahydro-1,3-benzodioxole are not extensively documented, related processes provide insight into potential pathways. For instance, the acetalization of aldehydes can be achieved through photo-organocatalysis, where a photocatalyst like thioxanthenone or Eosin Y, upon irradiation with visible light, initiates the reaction. rsc.orgorganic-chemistry.org The mechanism is believed to involve the in situ generation of an acid that catalyzes the acetal formation. nih.gov Similarly, photoreactions of phenylketene acetals have been shown to proceed via intramolecular rearrangements and fragmentation, suggesting that high-energy UV light could potentially induce cleavage or rearrangement of the hexahydrobenzodioxole ring system. acs.org

Anion-Mediated Reactions

Comprehensive research detailing anion-mediated reactions specifically involving 1,3-Benzodioxole (B145889), hexahydro-, trans- is limited in publicly accessible scientific literature. However, the reactivity of analogous saturated cyclic acetal systems can provide insights into potential transformations.

Theoretically, the generation of an anion from trans-hexahydro-1,3-benzodioxole would likely involve the deprotonation of a C-H bond. The most acidic protons are typically those adjacent to the oxygen atoms of the dioxolane ring, though these are still generally considered non-activated C-H bonds and would require a strong base for removal.

Potential, though not experimentally documented, anion-mediated reactions could include:

Deprotonation and Alkylation: Treatment with a potent organolithium reagent, such as n-butyllithium, in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), could potentially lead to deprotonation. The resulting anion could then, in theory, react with an electrophile, such as an alkyl halide, to form a substituted product. The regioselectivity and stereoselectivity of such a reaction would be of significant interest.

Ring-Opening Reactions: Under certain conditions, anionic species could initiate the cleavage of the acetal ring. For instance, reaction with a strong nucleophile might lead to the opening of the dioxolane ring to yield a functionalized cyclohexane-1,2-diol derivative.

Stereocontrol in Chemical Transformations

The stereochemistry of 1,3-Benzodioxole, hexahydro-, trans- plays a critical role in directing the outcomes of its chemical transformations. The trans fusion of the cyclohexane and dioxolane rings creates a rigid conformational structure that influences the approach of reagents and the stability of transition states.

The formation of cyclic acetals from trans-1,2-diols, such as the precursor to the title compound, can be sterically challenging compared to their cis counterparts. This is because the two hydroxyl groups in the trans isomer are on opposite faces of the cyclohexane ring, making it difficult for them to react with a single carbonyl carbon.

In hypothetical transformations of 1,3-Benzodioxole, hexahydro-, trans-, several principles of stereocontrol would apply:

Diastereoselectivity: In any reaction that creates a new stereocenter on the molecule, the existing stereochemistry of the ring system would likely direct the formation of one diastereomer over another. For example, if a substituent were to be added to the cyclohexane ring, it would preferentially occupy an equatorial position to minimize steric strain, and its approach would be influenced by the bulky dioxolane ring.

Substrate-Controlled Reactions: The inherent chirality and rigid conformation of the molecule would make it a substrate for stereocontrolled reactions. The approach of a reagent would be favored from the less sterically hindered face of the molecule.

Asymmetric Synthesis: While not documented, derivatives of trans-hexahydro-1,3-benzodioxole could potentially be used as chiral auxiliaries in asymmetric synthesis. The defined stereochemistry could be transferred to a new molecule during a chemical reaction, after which the auxiliary could be cleaved and recovered.

The study of stereocontrol in such systems is fundamental to the synthesis of complex, stereochemically-defined molecules. Further research into the specific reactions of 1,3-Benzodioxole, hexahydro-, trans- would be necessary to fully elucidate the stereochemical outcomes of its transformations.

Applications of Trans Hexahydro 1,3 Benzodioxole in Organic Synthesis and Catalysis

Role as a Key Synthetic Intermediate for Complex Molecules

trans-Hexahydro-1,3-benzodioxole is recognized as a valuable intermediate in the synthesis of a variety of organic compounds. Its fused ring system provides a rigid scaffold that can be functionalized to create more complex molecular architectures.

Precursor in Pharmaceutical Synthesis (e.g., Antidepressants, Anxiolytics, Alkaloids)

The hexahydro-1,3-benzodioxole moiety is a structural component found in various biologically active molecules. While specific, detailed synthetic pathways starting from trans-hexahydro-1,3-benzodioxole to commercially available drugs are not extensively detailed in readily available literature, it has been identified as an intermediate in the synthesis of certain antidepressants and anxiolytics. The structural framework of this compound is a precursor to more complex heterocyclic systems that are central to the activity of these pharmaceutical agents.

For instance, derivatives of hexahydro-1,3-benzodioxole are used in the construction of complex cyclic systems. An example of this is the nickel-catalyzed cyclization of a 2,2-dimethyl-4,5-di(prop-2-ynyl)hexahydro-1,3-benzodioxole derivative to form a silylated 5,6-bis(methylene)hexahydro-1,3-benzodioxole thieme-connect.de. This transformation highlights the utility of the hexahydro-1,3-benzodioxole scaffold in preparing dienes for further synthetic elaborations, which are common strategies in the synthesis of natural products and other complex targets thieme-connect.de.

Building Block for Agrochemicals and Other Organic Compounds

Similar to its role in pharmaceutical synthesis, trans-hexahydro-1,3-benzodioxole is also a building block for agrochemicals and other organic compounds. The structural motif can be incorporated into larger molecules designed to have specific biological activities relevant to agriculture. However, specific examples of its direct application in the synthesis of commercial agrochemicals are not prominently featured in the reviewed scientific literature. A patent document indicates that derivatives of hexahydro-1,3-benzodioxole are relevant in the synthesis of compounds used in fungicides google.com.

Protective Group Chemistry Applications

The use of acetals and ketals as protecting groups for 1,2- and 1,3-diols is a fundamental strategy in organic synthesis. These groups are generally stable under many reaction conditions but can be removed under acidic conditions google.com. While the trans-hexahydro-1,3-benzodioxole structure is fundamentally a cyclic acetal (B89532) of trans-cyclohexane-1,2-diol, its specific application as a formal protecting group is not well-documented in the surveyed literature. General methods for the protection of diols involve the formation of such cyclic acetals, but the use of pre-formed trans-hexahydro-1,3-benzodioxole for this purpose is not a commonly cited strategy.

Catalytic Applications

The catalytic applications of trans-hexahydro-1,3-benzodioxole are primarily centered on its role as a monomer in ring-opening polymerization to produce polyacetals.

As a Ligand in Metal-Catalyzed Reactions

The potential for the oxygen atoms in trans-hexahydro-1,3-benzodioxole to coordinate with metal centers suggests a possible role as a ligand in metal-catalyzed reactions. However, based on the available scientific literature, its application as a ligand in catalysis is not a well-established or reported area. Research has focused more on its polymerization rather than its coordination chemistry in catalysis acs.orgnih.govresearchgate.net.

Role in CO2 Fixation and Other Catalytic Processes

There is no direct evidence in the reviewed literature to suggest that trans-hexahydro-1,3-benzodioxole plays a role in CO2 fixation or acts as a catalyst in other processes beyond its function as a monomer. The primary catalytic relevance of this compound is its ability to undergo cationic ring-opening polymerization (CROP) google.comacs.orgnih.gov.

This polymerization is a catalytic process where a catalyst is used to open the cyclic acetal ring of the monomer, trans-hexahydro-1,3-benzodioxole (often abbreviated as HBD), to form a polymer chain google.com. Various catalysts have been employed for this purpose, including Lewis acids. For example, indium(III) bromide (InBr3) has been used as a catalyst for the controlled polymerization of HBD acs.orgnih.gov. The resulting polyacetals are of interest for their potential as chemically recyclable thermoplastics acs.orgnih.govresearchgate.net. The polymerization process and the catalysts used are summarized in the table below.

| Monomer | Catalyst System | Polymer | Application of Polymer | Reference |

| trans-Hexahydro-1,3-benzodioxole (HBD) | Indium(III) bromide (InBr3) / Initiator | Poly(trans-hexahydro-1,3-benzodioxole) | Chemically recyclable thermoplastic | acs.orgnih.gov |

| 1,3-Dioxolane (B20135) (a related cyclic acetal) | Scandium(III) triflate (Sc(OTf)3) | Poly(1,3-dioxolane) | Quasi-solid-state electrolyte | rsc.org |

This catalytic application in polymerization showcases the utility of trans-hexahydro-1,3-benzodioxole in materials science, providing a pathway to polymers with desirable properties such as chemical recyclability acs.orgnih.gov.

In Vitro Biological Activity and Structure Activity Relationship Sar Studies

Antioxidant Properties in In Vitro Systems

Derivatives of the benzodioxole scaffold have been investigated for their potential as radical-trapping antioxidants. A study involving a library of benzodioxole derivatives demonstrated their ability to inhibit ferroptosis, a form of regulated cell death driven by lipid peroxidation. chemrxiv.org The antioxidant activity of these compounds is attributed to their capacity to scavenge peroxyl radicals. chemrxiv.org

The fluorescence-enabled inhibited autoxidation (Fenix) assay has been utilized to assess the radical-trapping antioxidant activity of these compounds. chemrxiv.org Research has identified that the substitution pattern on the benzodioxole ring plays a crucial role in its antioxidant potential. chemrxiv.org

Table 1: Antioxidant Activity of Representative Benzodioxole Derivatives

| Compound/Derivative | Assay | Key Findings | Reference |

| Benzodioxol anilide derivatives | Ferroptosis inhibition (RSL3-induced) | Inhibition of cell death | chemrxiv.org |

| Benzodioxol derivatives | Fenix assay | Act as radical-trapping antioxidants | chemrxiv.org |

This table is illustrative and based on studies of benzodioxole derivatives, not specifically 1,3-Benzodioxole (B145889), hexahydro-, trans-.

Enzyme Interaction Studies (In Vitro)

The interaction of small molecules with enzymes is a cornerstone of drug discovery. For the benzodioxole class of compounds, a key area of investigation has been their interaction with enzymes involved in processes like ferroptosis, such as glutathione (B108866) peroxidase 4 (GPX4). chemrxiv.org Small molecule screens have identified benzodioxole derivatives that act as inhibitors of ferroptosis, suggesting an interaction with key regulatory proteins in this pathway. chemrxiv.org

The specific molecular interactions, such as binding affinity and inhibition constants (Ki), are crucial for understanding the potency and mechanism of action of a compound. While detailed enzyme interaction studies for 1,3-Benzodioxole, hexahydro-, trans- are not prominently available, research on related scaffolds highlights the importance of such investigations.

Structure-Activity Relationships within trans-Hexahydro-1,3-benzodioxole Scaffolds and Related Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For the broader class of benzodioxole derivatives, SAR studies have provided insights into how chemical modifications influence their antioxidant and anti-ferroptotic activity. chemrxiv.org These studies have shown that the nature and position of substituents on the benzodioxole, aniline, and phenol (B47542) groups can significantly impact their efficacy as radical-trapping antioxidants. chemrxiv.org

The analysis of molecular scaffolds, including those related to the benzodioxole core, helps in associating specific structural features with biological activities. nih.gov Such analyses can guide the design of new derivatives with improved potency and selectivity. nih.gov While specific SAR studies on the trans-hexahydro-1,3-benzodioxole scaffold are limited in the public domain, the principles derived from related structures are applicable.

Molecular Mechanisms of In Vitro Biological Actions

Understanding the molecular mechanisms underlying the biological effects of a compound is a primary goal of in vitro studies. For benzodioxole derivatives acting as ferroptosis inhibitors, the proposed mechanism is their function as radical-trapping antioxidants that scavenge peroxyl radicals, thereby preventing lipid peroxidation. chemrxiv.org The site of action for some of these derivatives has been identified as the mitochondria. chemrxiv.org

For compounds exhibiting anti-inflammatory effects, the molecular mechanisms often involve the modulation of key signaling pathways. For example, the anti-inflammatory actions of some compounds are mediated through the inhibition of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov These pathways are critical regulators of the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. nih.gov

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies

The synthesis of bicyclic acetals like trans-hexahydro-1,3-benzodioxole has traditionally relied on the acid-catalyzed reaction between a diol and an aldehyde or its equivalent. However, modern synthetic chemistry is continually seeking milder, more efficient, and selective methods.

Recent advancements focus on developing catalytic processes that avoid harsh conditions. For instance, visible-light photoredox catalysis has emerged as a powerful tool for constructing complex molecules. A formal cycloaddition between cinnamyl alcohols and cyclic enol ethers has been developed under these conditions to produce polysubstituted bicyclic acetals in a single step from readily available starting materials. nih.gov While this specific example does not directly produce trans-hexahydro-1,3-benzodioxole, the underlying principle of using light-mediated catalysis represents a significant future direction for synthesizing such scaffolds.

Furthermore, transition-metal catalysis offers a broad avenue for the synthesis of saturated heterocycles. nih.gov Cobalt-catalyzed intramolecular hydroalkoxylation has been shown to be effective for creating five- and six-membered cyclic ethers under mild conditions. acs.org Adapting such hydrofunctionalization strategies to the intramolecular cyclization of a precursor derived from cyclohexane (B81311) could provide a novel and atom-economical route to the target molecule. Another approach involves the electrophilic cyclization of acetylenic aldehydes and ketones, which has been used to generate various heterocyclic systems, including benzopyrans. acs.org Exploring analogous intramolecular cyclizations of appropriately functionalized cyclohexane derivatives could yield the desired hexahydro-1,3-benzodioxole core.

The protection of catechols, which are structurally related to the diol precursor of the target compound, has also seen innovation. researchgate.net Methods for the selective protection of diols, such as using diphenyl carbonate to form a cyclic carbonate, which can be seen as a close relative of the dioxole, highlight the ongoing development in handling diol functionalities under mild conditions. mdpi.com These protection-deprotection strategies are crucial for incorporating the trans-hexahydro-1,3-benzodioxole moiety into more complex molecular architectures.

Advanced Spectroscopic and Computational Techniques

The definitive characterization of the trans stereochemistry and the conformational preferences of hexahydro-1,3-benzodioxole relies on sophisticated spectroscopic and computational methods.

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR provide basic structural information, advanced techniques are necessary to unambiguously establish the trans-fusion. The Nuclear Overhauser Effect (NOE) is particularly powerful for determining spatial proximity between atoms. youtube.com For trans-hexahydro-1,3-benzodioxole, NOE experiments would show correlations between the axial protons on the cyclohexane ring and the protons on the dioxolane ring, which would be absent in the cis isomer. Furthermore, the analysis of coupling constants (J-values) through the Karplus relationship can provide detailed information about the dihedral angles between adjacent protons, helping to confirm the chair conformation of the cyclohexane ring and the relative orientation of its substituents. youtube.com

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for studying the structure, stability, and reactivity of molecules. euroasiajournal.org For trans-hexahydro-1,3-benzodioxole, DFT calculations can be used to:

Optimize the molecular geometry and predict the most stable conformers.

Calculate the relative energies of the cis and trans isomers to understand their thermodynamic stability.

Predict vibrational frequencies to aid in the interpretation of infrared (IR) spectra.

Simulate NMR chemical shifts and coupling constants, which can be compared with experimental data for structural validation. researchgate.net

Computational studies on related systems, such as 1,3-dioxane (B1201747), have provided deep insights into conformational energies and the stereoelectronic effects that govern their stability, such as the anomeric effect. youtube.comresearchgate.net Similar analyses for trans-hexahydro-1,3-benzodioxole would elucidate the influence of the fused dioxolane ring on the cyclohexane conformation and the role of the oxygen lone pairs in dictating its properties.

| Technique | Application to trans-hexahydro-1,3-benzodioxole | Reference |

| NMR Spectroscopy (NOE) | Determining through-space proximity of protons to confirm trans-fusion. | youtube.com |

| NMR Spectroscopy (Karplus Relationship) | Using proton-proton coupling constants to determine dihedral angles and confirm ring conformation. | youtube.com |

| Density Functional Theory (DFT) | Calculating relative energies of isomers, predicting spectroscopic data (NMR, IR), and analyzing molecular orbitals. | euroasiajournal.orgresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigating intramolecular interactions, such as hyperconjugation and stereoelectronic effects like the anomeric effect. | euroasiajournal.org |

Exploration of New Chemical Transformations and Reactivity

The reactivity of trans-hexahydro-1,3-benzodioxole is primarily dictated by the acetal (B89532) functional group and the saturated carbocyclic ring. While the acetal is generally stable, it serves as a protecting group for the trans-1,2-cyclohexanediol (B13532).

Acetal Chemistry: The primary reaction of the 1,3-dioxolane (B20135) moiety is its hydrolysis under acidic conditions to regenerate the diol and formaldehyde (B43269). The development of new, highly selective deprotection methods is an ongoing area of research. This allows for the unmasking of the diol at a desired stage in a multi-step synthesis. Conversely, the stability of the acetal to basic, oxidative, and many reductive conditions makes it a robust protecting group.

Transformations of the Cyclohexane Ring: Future research could explore the functionalization of the C-H bonds on the cyclohexane ring while the diol is protected as the acetal. Recent breakthroughs in C(sp³)–H functionalization, often using transition metal catalysis, could enable the introduction of new substituents onto the carbocyclic framework. nih.gov This would allow the trans-hexahydro-1,3-benzodioxole scaffold to be elaborated into a diverse range of derivatives. For example, β-alkenylation of saturated N-heterocycles has been achieved, and similar logic could potentially be applied to oxygen heterocycles or their carbocyclic precursors. acs.org

The chemistry of catechols, the aromatic analogues of the diol precursor, is also an area of active investigation, with studies exploring their spontaneous reactions and redox behavior. chemrxiv.orgacs.org While the saturated nature of trans-hexahydro-1,3-benzodioxole precludes aromatic-type reactions, the fundamental understanding of diol reactivity gained from catechol studies can inspire new transformations.

Design of Next-Generation Scaffolds for Synthetic Applications

The rigid, well-defined three-dimensional structure of trans-hexahydro-1,3-benzodioxole makes it an attractive scaffold for the design of new molecules with specific functions, particularly in medicinal chemistry and materials science.